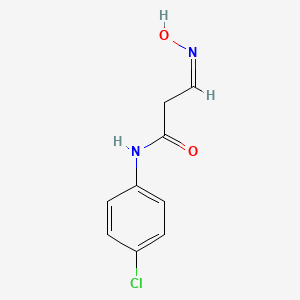
2-Amino-1-(morpholin-4-yl)propan-1-one hydrochloride
説明
2-Amino-1-(morpholin-4-yl)propan-1-one hydrochloride, also known as AMPOH, is an organic compound that has been studied for its various applications in scientific research. AMPOH is a white crystalline solid that is soluble in water, ethanol, and methanol, and is most commonly used as a catalyst in organic synthesis reactions. It has been studied for its ability to act as a precursor in the synthesis of various compounds, as well as its ability to act as a base in the synthesis of certain substances. In addition to its use in organic synthesis, AMPOH has also been studied for its potential applications in the field of biochemistry and physiology, as well as its potential use in laboratory experiments.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Amino-1-(morpholin-4-yl)propan-1-one hydrochloride:
Pharmaceutical Development
2-Amino-1-(morpholin-4-yl)propan-1-one hydrochloride is widely studied in pharmaceutical research for its potential as a building block in the synthesis of various therapeutic agents. Its unique structure allows it to be used in the development of drugs targeting neurological disorders, cancer, and infectious diseases. Researchers are particularly interested in its ability to interact with specific biological pathways, making it a valuable compound in drug discovery and development .
Chemical Synthesis
This compound is also significant in the field of chemical synthesis. It serves as an intermediate in the production of more complex molecules. Its reactivity and stability make it an ideal candidate for use in various synthetic routes, including the creation of heterocyclic compounds, which are essential in medicinal chemistry .
Biochemical Research
In biochemical research, 2-Amino-1-(morpholin-4-yl)propan-1-one hydrochloride is used to study enzyme interactions and protein functions. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors for therapeutic purposes .
Material Science
The compound has applications in material science, particularly in the development of polymers and advanced materials. Its incorporation into polymer matrices can enhance the physical and chemical properties of the resulting materials, making them suitable for various industrial applications, including coatings, adhesives, and nanomaterials .
Analytical Chemistry
In analytical chemistry, 2-Amino-1-(morpholin-4-yl)propan-1-one hydrochloride is used as a reagent in various analytical techniques. It can be employed in chromatography and spectroscopy to detect and quantify specific compounds in complex mixtures. Its unique chemical properties make it a valuable tool for improving the sensitivity and accuracy of analytical methods .
Neuroscience Research
This compound is also explored in neuroscience research for its potential effects on neurotransmitter systems. Studies have shown that it can modulate the activity of certain neurotransmitters, making it a candidate for investigating the underlying mechanisms of neurological disorders and developing new treatments for conditions such as depression, anxiety, and schizophrenia .
Agricultural Chemistry
In agricultural chemistry, 2-Amino-1-(morpholin-4-yl)propan-1-one hydrochloride is used in the development of agrochemicals, including pesticides and herbicides. Its ability to interact with biological systems makes it a useful component in formulations designed to protect crops from pests and diseases, thereby enhancing agricultural productivity .
Environmental Science
Finally, the compound has applications in environmental science, particularly in the study of pollutant degradation and environmental remediation. Researchers use it to develop methods for breaking down harmful chemicals in the environment, contributing to efforts to reduce pollution and protect ecosystems .
特性
IUPAC Name |
2-amino-1-morpholin-4-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-6(8)7(10)9-2-4-11-5-3-9;/h6H,2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWMLIPTMXEEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(morpholin-4-yl)propan-1-one hydrochloride | |
CAS RN |
24152-98-5 | |
| Record name | 1-Propanone, 2-amino-1-(4-morpholinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24152-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(methylsulfonyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole](/img/structure/B3118654.png)
![1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone](/img/structure/B3118656.png)
![Methyl 3-[5-({[(4-chloroanilino)carbonyl]oxy}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B3118671.png)


![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-chlorophenyl)methanamine](/img/structure/B3118692.png)
![N-[2-(2-hydroxy-2-adamantyl)phenyl]cyclopropanecarboxamide](/img/structure/B3118698.png)

![1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-1,2,4-triazol-3-amine](/img/structure/B3118712.png)
![N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B3118720.png)



